

Diethyl 2-Methylpropanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl methylmalonate

Cat. No.: B048530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-methylpropanedioate, commonly known as **diethyl methylmalonate**, is a pivotal reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. This document provides an in-depth overview of diethyl 2-methylpropanedioate, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reaction mechanisms. The information is tailored for professionals in research and drug development, aiming to provide a thorough understanding and practical guidance for the use of this compound.

Chemical and Physical Properties

Diethyl 2-methylpropanedioate is a colorless liquid with a faint, pleasant odor. It is sparingly soluble in water but miscible with many organic solvents.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Diethyl 2-Methylpropanedioate

Property	Value	Reference(s)
IUPAC Name	diethyl 2-methylpropanedioate	[2]
CAS Number	609-08-5	[3]
Molecular Formula	C ₈ H ₁₄ O ₄	[4]
Molecular Weight	174.19 g/mol	[4]
Boiling Point	198 - 201 °C	[1][3]
Density	1.019 - 1.025 g/mL at 20 °C	[3][4]
Refractive Index (n ²⁰ /D)	1.411 - 1.415	[3]
Flash Point	77 - 85 °C	[1][3]
Solubility	Immiscible in water	[1]
Appearance	Colorless liquid	[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of diethyl 2-methylpropanedioate.

- ¹H NMR (300 MHz, CDCl₃): δ 4.19 (q, J=7.1 Hz, 4H), 3.39 (q, J=7.2 Hz, 1H), 1.32 (d, J=7.2 Hz, 3H), 1.25 (t, J=7.1 Hz, 6H).
- ¹³C NMR: Key signals appear at approximately δ 171.1 (C=O), 61.3 (O-CH₂), 45.9 (CH), 14.0 (CH₃ of ethyl), 13.6 (CH₃ of methyl).[2]
- Infrared (IR): A strong absorption band is observed around 1735 cm⁻¹ corresponding to the C=O stretching of the ester groups.
- Mass Spectrometry (MS): The mass spectrum shows characteristic fragmentation patterns that can be used to confirm the structure.[2]

Synthesis of Diethyl 2-Methylpropanedioate

There are two primary methods for the synthesis of diethyl 2-methylpropanedioate.

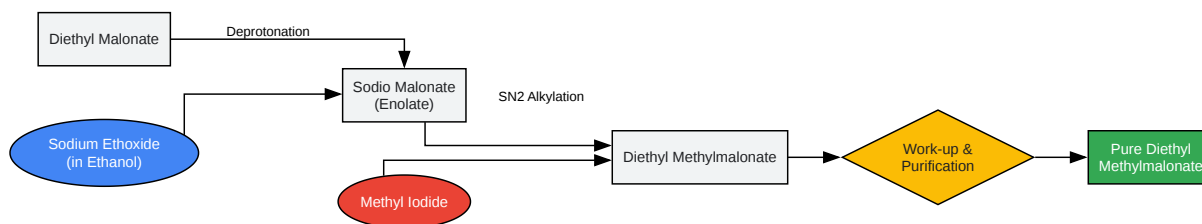
Alkylation of Diethyl Malonate

This is the most common laboratory method, involving the alkylation of diethyl malonate with a methylating agent.

Experimental Protocol:

- Materials: Diethyl malonate, sodium ethoxide, methyl iodide (or methyl bromide), absolute ethanol, diethyl ether, hydrochloric acid, calcium chloride.[5]
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
 - To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.
 - After the addition is complete, add methyl iodide (1 equivalent) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.[6]
 - After the addition of methyl iodide, continue to stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[6]
 - Remove the ethanol by distillation under reduced pressure.
 - Add water to the residue and extract the product with diethyl ether.
 - Wash the combined organic layers with water, dilute hydrochloric acid, and then brine.
 - Dry the organic layer over anhydrous calcium chloride, filter, and remove the ether by distillation.
 - The crude **diethyl methylmalonate** is then purified by fractional distillation under reduced pressure.[5]

Reaction Workflow:



[Click to download full resolution via product page](#)

Figure 1. Synthesis of **Diethyl Methylmalonate** via Alkylation.

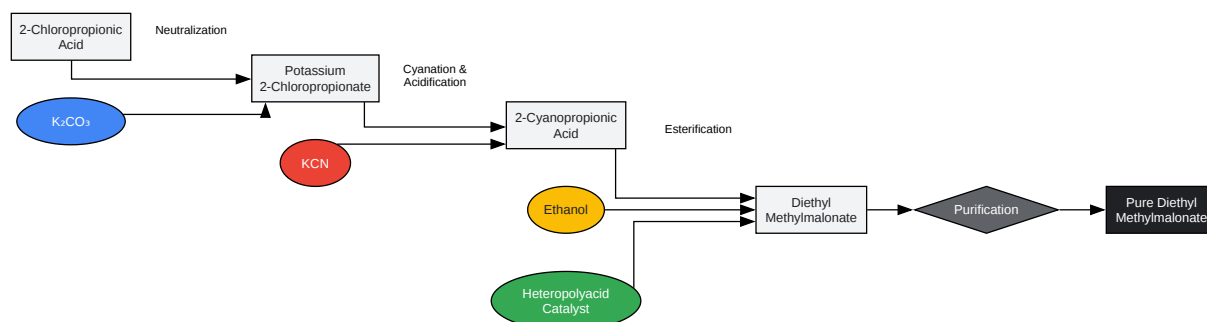
From 2-Chloropropionic Acid

An alternative industrial synthesis route starts from 2-chloropropionic acid.[7]

Experimental Protocol:

- Materials: 2-chloropropionic acid, potassium carbonate, potassium cyanide, hydrochloric acid, ethanol, heteropolyacid catalyst (e.g., phosphotungstic acid).[7]
- Procedure:
 - Neutralize 2-chloropropionic acid with potassium carbonate to form potassium 2-chloropropionate.
 - React the potassium salt with potassium cyanide in a cyanation reaction to produce 2-cyanopropionic acid after acidification with hydrochloric acid.
 - The 2-cyanopropionic acid is then esterified with ethanol in the presence of a heteropolyacid catalyst.
 - The reaction mixture is heated, and the product, **diethyl methylmalonate**, is isolated by distillation after a work-up procedure involving neutralization and separation of the organic layer.[7]

Reaction Workflow:



[Click to download full resolution via product page](#)

Figure 2. Synthesis from 2-Chloropropionic Acid.

Key Reactions and Mechanisms: The Malonic Ester Synthesis

Diethyl methylmalonate is a key substrate in the malonic ester synthesis, a powerful method for preparing α -substituted and α,α -disubstituted carboxylic acids.

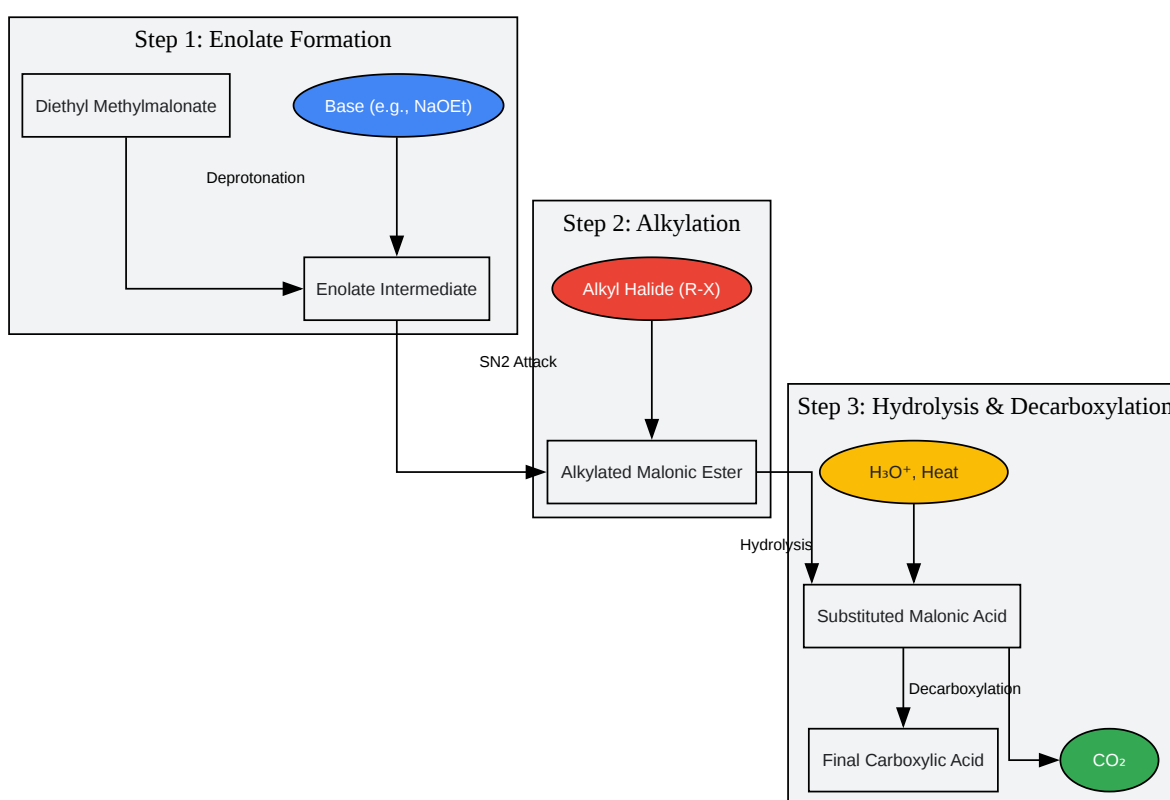
Mechanism of Malonic Ester Synthesis

The synthesis proceeds through a series of well-defined steps:

- **Enolate Formation:** The α -proton of **diethyl methylmalonate** is acidic due to the electron-withdrawing effect of the two adjacent ester groups. A strong base, such as sodium ethoxide, is used to deprotonate the α -carbon, forming a resonance-stabilized enolate.
- **Alkylation:** The enolate acts as a nucleophile and attacks an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond.

- Hydrolysis and Decarboxylation: The resulting dialkyl-substituted malonic ester is then hydrolyzed, typically under acidic or basic conditions, to the corresponding malonic acid. Upon heating, this β -keto acid readily undergoes decarboxylation to yield the final carboxylic acid product.[8]

Signaling Pathway Diagram:



[Click to download full resolution via product page](#)

Figure 3. Mechanism of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of 2-Methylpentanoic Acid

This protocol illustrates the use of **diethyl methylmalonate** in a malonic ester synthesis.

- Materials: **Diethyl methylmalonate**, sodium ethoxide, 1-bromopropane, absolute ethanol, hydrochloric acid, diethyl ether.
- Procedure:
 - Prepare the sodium salt of **diethyl methylmalonate** by reacting it with sodium ethoxide in absolute ethanol as described in section 3.1.
 - To the resulting enolate solution, add 1-bromopropane (1 equivalent) dropwise.
 - Reflux the mixture for several hours until the alkylation is complete.
 - Remove the ethanol by distillation.
 - Hydrolyze the resulting diethyl methyl(propyl)malonate by refluxing with a strong acid, such as concentrated hydrochloric acid.
 - After hydrolysis, heat the reaction mixture to effect decarboxylation until the evolution of carbon dioxide ceases.
 - Cool the reaction mixture and extract the 2-methylpentanoic acid with diethyl ether.
 - Wash, dry, and purify the final product by distillation.

Applications in Research and Development

Diethyl methylmalonate is a valuable building block in the synthesis of a wide range of organic molecules, including:

- Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).^[4]

- Agrochemicals: It is used in the preparation of certain herbicides and pesticides.
- Flavors and Fragrances: The ester functional groups contribute to its use in the formulation of fragrances and flavorings.[4]

Conclusion

Diethyl 2-methylpropanedioate is a versatile and indispensable reagent in modern organic synthesis. Its ability to readily form a stable enolate, which can be subsequently alkylated, provides a reliable and efficient pathway for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its effective application in research, development, and manufacturing. The provided experimental protocols offer a practical foundation for laboratory work involving this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. manavchem.com [manavchem.com]
- 2. Diethyl methylmalonate | C₈H₁₄O₄ | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diethyl methyl malonate, 609-08-5 [thegoodscentcompany.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. isca.me [isca.me]
- 7. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Diethyl 2-Methylpropanedioate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048530#diethyl-methylmalonate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com